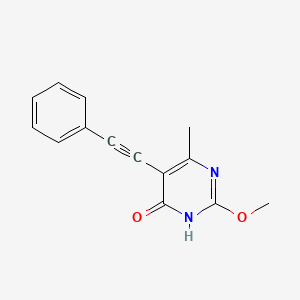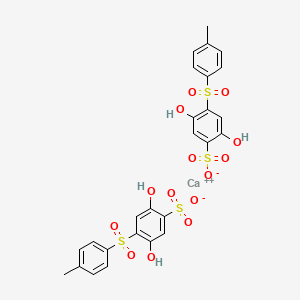
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6th position, a methoxy group at the 5th position, and a methyl group at the 1st position on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The benzyloxy and methoxy groups are introduced through substitution reactions. For instance, a benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler indole derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified indole derivatives.
Substitution: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1-methyl-1H-indole: Lacks the benzyloxy group, resulting in different chemical properties.
6-Benzyloxy-1-methyl-1H-indole: Lacks the methoxy group, which affects its reactivity and biological activity.
5-Methoxy-6-(benzyloxy)-1H-indole: Similar structure but without the methyl group at the 1st position.
Uniqueness
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-6-phenylmethoxyindole |
InChI |
InChI=1S/C17H17NO2/c1-18-9-8-14-10-16(19-2)17(11-15(14)18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Clé InChI |
FFRCBSFDWYCALJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CC(=C(C=C21)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
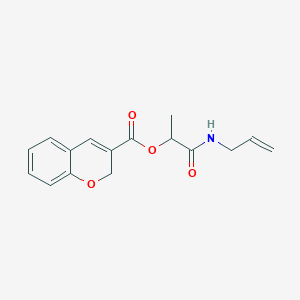

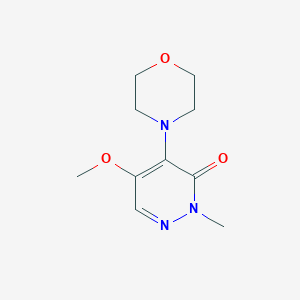

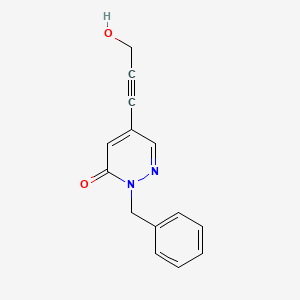
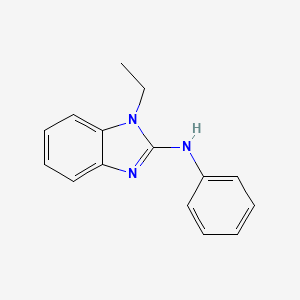
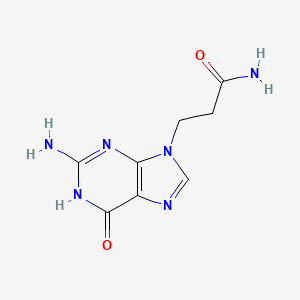
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

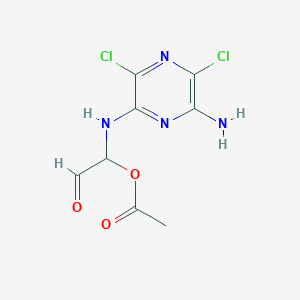
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
